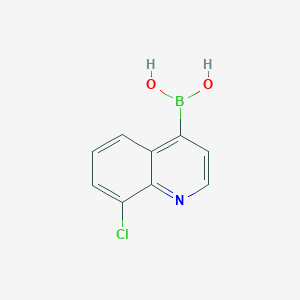

(8-Chloroquinolin-4-yl)boronic acid

Description

Contextual Significance of Quinoline (B57606) Derivatives in Organic and Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone of medicinal chemistry. orientjchem.orgnih.gov This scaffold is not merely a synthetic curiosity but is found in numerous natural products, most notably the Cinchona alkaloids like quinine, which has a long history in the treatment of malaria. nih.gov The quinoline motif is considered a "privileged scaffold" because its derivatives have demonstrated a vast array of pharmacological activities. nih.govnih.gov

Compounds containing the quinoline core are integral to modern medicine, with prominent examples including:

Antimalarials: Quinine, Chloroquine, and Primaquine. nih.gov

Antibacterials: Fluoroquinolones such as Ciprofloxacin. nih.govnih.gov

Anticancer agents: Camptothecin and its derivatives like Topotecan. nih.gov

Other therapeutic areas: Including local anesthetics (Dibucaine) and anti-tubercular drugs (Bedaquiline). nih.gov

The versatility of the quinoline ring system allows it to serve as a template for designing drugs that can interact with a wide range of biological targets, solidifying its importance in the quest for new therapeutic agents. orientjchem.orgmdpi.com

Role of Boronic Acids as Synthetic Intermediates and Biologically Active Scaffolds

Boronic acids and their derivatives have become indispensable tools in modern organic chemistry. researchgate.net Their stability, low toxicity, and versatile reactivity make them valuable building blocks, most famously as key components in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds. nih.govchemrxiv.org Beyond their synthetic utility, boronic acids are increasingly recognized for their potential as biologically active scaffolds. researchgate.netrsc.org

The boron atom in a boronic acid has a vacant p-orbital, making it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups found in sugars or in the active sites of enzymes. rsc.orgnih.gov This unique characteristic has been harnessed in drug design. A landmark example is Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA, which acts as a proteasome inhibitor for treating multiple myeloma. nih.govrsc.org The success of Bortezomib has spurred significant interest in developing other boronic acid-based therapeutics for a wide range of diseases, including cancer and bacterial infections. researchgate.netrsc.org An added advantage is that boronic acids are typically degraded in the body to boric acid, a relatively non-toxic compound that can be readily eliminated. nih.gov

Specific Research Focus on (8-Chloroquinolin-4-yl)boronic acid: A Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that can provide potent and selective ligands for a range of different biological targets through targeted modifications. nih.govbenthamdirect.comingentaconnect.com These scaffolds often possess favorable drug-like properties and serve as excellent starting points for the discovery of new bioactive molecules. nih.govcambridgemedchemconsulting.com

This compound exemplifies this concept perfectly. It merges two powerful chemical entities:

The Quinoline Core: A proven privileged scaffold in medicinal chemistry with a well-documented history of biological activity. nih.govnih.gov The chlorine atom at the 8-position can further modulate the electronic properties and binding interactions of the molecule.

The Boronic Acid Group: A versatile functional group that serves a dual purpose. It acts as a synthetic handle for further chemical elaboration via reactions like Suzuki coupling, and it can function as a pharmacophore, interacting directly with biological targets like serine proteases. nih.govrsc.orgnih.gov

The combination of the chloro-substituted quinoline scaffold with the reactive and biologically relevant boronic acid group makes this compound a highly privileged structure. This unique arrangement offers a platform for developing novel compounds with potentially high affinity and selectivity for various enzymes and receptors, making it a focal point of contemporary research.

Overview of Research Directions and Scope of the Outline

This article provides a detailed examination of this compound, focusing exclusively on its chemical characteristics and applications in research. The subsequent sections will delve into the specific synthetic methodologies used to prepare this compound, its known chemical reactions and properties, and its documented applications in the development of new chemical entities, particularly within the field of medicinal chemistry. The content is structured to provide a thorough and scientifically accurate overview based on current research findings.

Compound Information

| Property | Value | Source |

| Compound Name | This compound | bldpharm.com |

| CAS Number | Not explicitly available in sources | |

| Molecular Formula | C₉H₇BClNO₂ | bldpharm.com |

| Molecular Weight | 207.42 g/mol | bldpharm.com |

| SMILES Code | ClC1=C2N=CC=C(B(O)O)C2=CC=C1 | bldpharm.com |

Properties

IUPAC Name |

(8-chloroquinolin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIJGSJRSQIDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=NC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloroquinolin 4 Yl Boronic Acid and Its Derivatives

Direct Borylation Approaches for Quinoline (B57606) Systems

Direct C-H borylation is a powerful and atom-economical method for the synthesis of organoboron compounds. wikipedia.org This approach involves the direct conversion of a C-H bond into a C-B bond, often catalyzed by transition metals. wikipedia.org For quinoline systems, this methodology allows for the introduction of a boronic acid or ester group at specific positions, which can then be used in subsequent cross-coupling reactions.

Palladium-Catalyzed C-B Bond Formation at the Quinoline Scaffold

Palladium-catalyzed borylation reactions have become a cornerstone for the synthesis of aryl and heteroaryl boronic esters. researchgate.netnih.gov These reactions typically involve the use of a palladium catalyst, a boron source, a ligand, and a base to facilitate the conversion of an aryl halide or triflate to the corresponding boronate ester. researchgate.netnih.gov This method is highly valued for its functional group tolerance and generally high yields. researchgate.net

The regioselective borylation of chloroquinolines is a key challenge in the synthesis of specific isomers of quinolinylboronic acids. The electronic properties of the quinoline ring and the directing effects of existing substituents play a crucial role in determining the position of borylation. While iridium-catalyzed reactions are known to favor C-8 borylation of quinolines, palladium catalysis can be tailored to achieve C-4 borylation. nih.gov The choice of catalyst, ligand, and reaction conditions is critical in controlling the regioselectivity of the C-B bond formation.

Bis(pinacolato)diboron (B136004) (B2pin2) is a widely used and versatile reagent for the introduction of a pinacolboryl group onto an aromatic or heteroaromatic ring. wikipedia.orgchemrevlett.com In palladium-catalyzed borylation reactions, B2pin2 serves as the boron source, reacting with the aryl halide in the presence of a palladium catalyst to form the arylboronate ester. researchgate.netnih.gov The use of B2pin2 is advantageous due to its stability, ease of handling, and the formation of stable pinacol (B44631) esters which are readily purified and used in subsequent reactions. nih.gov More atom-economical alternatives like pinacol borane (B79455) are also employed, often requiring specific catalyst systems for efficient conversion. organic-chemistry.orgnih.gov

| Reagent | Role | Catalyst System | Key Features |

| Bis(pinacolato)diboron (B2pin2) | Borylating Agent | Palladium complexes (e.g., PdCl2(dppf)) | Stable, versatile, forms stable pinacol esters. wikipedia.orgresearchgate.netnih.govchemrevlett.comnih.gov |

| Pinacol borane | Borylating Agent | Palladium complexes with specific ligands (e.g., SPhos) | More atom-economical, requires optimized catalyst systems. organic-chemistry.orgnih.gov |

Mechanistic Considerations of Borylation Reactions

The mechanism of palladium-catalyzed borylation of aryl halides generally involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by a transmetalation step where the boryl group from a diboron (B99234) reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the C-B bond and regenerates the palladium(0) catalyst. The specific ligands and base used can influence the rate and efficiency of these steps. For instance, DFT calculations have been used to rationalize the reaction mechanism, although some variations, like the Masuda borylation, still have aspects that are not fully elucidated. researchgate.net

Indirect Synthesis Routes for Quinoline Boronic Acid Derivatives

Indirect methods for the synthesis of quinoline boronic acid derivatives often provide a more controlled and predictable pathway to the desired product, especially when direct borylation methods lack the required regioselectivity or are incompatible with certain functional groups.

Synthesis via Halo-Quinoline Precursors

The use of halo-quinoline precursors is a common and effective strategy for the synthesis of quinoline boronic acids and their esters. researchgate.net This approach leverages the well-established palladium-catalyzed Miyaura borylation reaction, where a carbon-halogen bond is converted to a carbon-boron bond. researchgate.netnih.gov This method is highly versatile, allowing for the synthesis of a wide array of substituted quinoline boronic acids by starting with the appropriately halogenated quinoline. The reaction is compatible with a broad range of functional groups and generally proceeds with high yields. researchgate.netresearchgate.net The synthesis often involves a one-pot, two-step procedure where the borylation is immediately followed by a Suzuki-Miyaura cross-coupling reaction, streamlining the synthesis of more complex molecules. nih.gov

| Precursor Type | Reaction | Key Features |

| Halo-quinolines (e.g., 8-chloroquinoline) | Palladium-catalyzed Miyaura borylation | Versatile, high-yielding, good functional group tolerance. researchgate.netnih.govresearchgate.netresearchgate.net |

Multicomponent Reactions Incorporating Boronic Acid Moieties

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules from three or more starting materials in a single step. The incorporation of boronic acid moieties into MCRs has been a significant advancement, allowing for the rapid generation of diverse molecular libraries. core.ac.ukrsc.org While specific examples detailing the direct use of (8-Chloroquinolin-4-yl)boronic acid in a one-pot, multicomponent synthesis of complex derivatives are not extensively documented in the provided results, the general principles of MCRs involving boronic acids are well-established. For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully employed to synthesize a series of bis-boronic acid compounds. rsc.org This strategy involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, with one or more of these components bearing a boronic acid group. This approach highlights the potential for developing novel MCRs that could directly incorporate this compound or a suitable precursor to generate structurally diverse quinoline derivatives. The compatibility of the boronic acid functional group with the conditions of many MCRs makes this a promising avenue for future research. core.ac.uk

Conversion of Boronic Esters to Boronic Acids

A common and practical route to obtaining boronic acids is through the hydrolysis of their corresponding boronic esters. nih.govorganic-chemistry.org Boronic esters, such as pinacol esters (BPin), are often more stable, easier to purify, and less prone to dehydration to form boroxines compared to the free boronic acids. nih.govstrath.ac.uk The synthesis of this compound can therefore be achieved by first preparing its pinacol ester, followed by a hydrolysis step.

The synthesis of aryl boronic esters can be accomplished through various methods, including the reaction of Grignard reagents with pinacolborane (HBpin). organic-chemistry.orgescholarship.org For the synthesis of this compound pinacol ester, a suitable starting material would be 4-bromo-8-chloroquinoline. This halide can be converted to the corresponding Grignard reagent, which then reacts with pinacolborane to yield the desired boronic ester.

The final step is the conversion of the boronic ester to the boronic acid. This is typically achieved by acid-catalyzed hydrolysis. escholarship.org For example, the pinacol ester can be treated with a strong acid like hydrochloric acid in a suitable solvent system, such as a mixture of an organic solvent and water, to cleave the pinacol group and afford this compound. chemicalbook.com Alternatively, oxidative cleavage using reagents like sodium periodate (B1199274) (NaIO4) can also be employed to convert the boronic ester to the boronic acid. organic-chemistry.org

Table 1: General Methods for Conversion of Boronic Esters to Boronic Acids

| Method | Reagents | General Conditions | Reference |

| Acid Hydrolysis | HCl, H₂O | Room temperature or gentle heating | escholarship.orgchemicalbook.com |

| Oxidative Cleavage | NaIO₄ | Aqueous solvent | organic-chemistry.org |

| Transesterification | Isobutyl boronic acid | Not specified | nih.gov |

This table presents generalized methods and specific conditions may vary for the synthesis of this compound.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligands, solvents, and bases.

For the synthesis of boronic esters via cross-coupling reactions, the choice of a suitable catalyst and ligand system is paramount. Palladium-based catalysts are widely used for the Miyaura borylation reaction, where an aryl halide is coupled with a diboron reagent. organic-chemistry.org The specific combination of the palladium precursor and the ligand can significantly influence the reaction's efficiency and substrate scope. For instance, the use of specific phosphine (B1218219) ligands like Sphos has been shown to be effective for the borylation of aryl bromides under aqueous micellar conditions. organic-chemistry.org

In the context of synthesizing derivatives, such as in Suzuki-Miyaura cross-coupling reactions where this compound would be a reactant, the control of boronic acid solution speciation is a key factor. nih.govstrath.ac.uk The chemoselective engagement of a specific boron species by a transient palladium(II) intermediate is crucial for a successful reaction. nih.govstrath.ac.uk

The choice of solvent and base can have a profound impact on the outcome of the synthesis of boronic acids and their derivatives. In the preparation of boronic esters from Grignard reagents, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.orgescholarship.org

For subsequent reactions involving the boronic acid, such as cross-coupling reactions, the base plays a critical role. The base is required to activate the boronic acid for transmetalation to the palladium center. The nature of the base and the presence of water must be carefully controlled, especially when dealing with base-labile boronic esters like MIDA (N-methyliminodiacetic acid) boronates, which require anhydrous conditions to prevent premature hydrolysis. strath.ac.uk In some procedures, an aqueous solution of a base like potassium carbonate is used. The careful control of the base and water stoichiometry is crucial for achieving chemoselectivity and preventing unwanted side reactions. strath.ac.uk

Table 2: Factors Affecting Yield and Selectivity in Boronic Acid Synthesis and Reactions

| Factor | Influence | Examples | References |

| Catalyst | Reaction efficiency, substrate scope | Palladium precursors (e.g., Pd(OAc)₂) | organic-chemistry.org |

| Ligand | Catalyst stability and activity, selectivity | Phosphine ligands (e.g., Sphos) | organic-chemistry.org |

| Solvent | Reagent solubility, reaction rate, pathway | Tetrahydrofuran (THF), Dioxane, Water | organic-chemistry.orgescholarship.orgnih.gov |

| Base | Boronic acid activation, prevention of side reactions | K₃PO₄, K₂CO₃, Na₂CO₃ | strath.ac.uknih.gov |

Scalability and Practical Considerations in Synthesis

The synthesis of boronic acids via Grignard reagents and subsequent hydrolysis is a well-established and scalable method. organic-chemistry.orgescholarship.org However, the handling of organometallic reagents like Grignard reagents requires careful control of anhydrous conditions, which can be challenging on a large scale.

Purification of the final boronic acid is another important aspect. Boronic acids have a tendency to form trimeric anhydrides (boroxines) upon dehydration. While this is a reversible process, it can complicate characterization and handling. Purification techniques such as recrystallization or chromatography must be optimized to obtain the desired product in high purity. The stability of this compound under storage conditions also needs to be considered for practical applications.

Reactivity and Advanced Chemical Transformations of 8 Chloroquinolin 4 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of contemporary organic chemistry, and (8-Chloroquinolin-4-yl)boronic acid is a valuable substrate for these transformations. The Suzuki-Miyaura and Chan-Lam couplings are prominent examples of its application.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgyoutube.com this compound serves as the organoboron partner in these reactions, enabling the introduction of the 8-chloroquinolin-4-yl moiety onto a wide range of molecular scaffolds.

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of aryl and heteroaryl halides. The reaction generally proceeds with good to excellent yields, though the reactivity can be influenced by the nature of the halide and the electronic properties of the coupling partner.

Aryl Halides: The coupling with aryl iodides and bromides is typically efficient. Aryl chlorides, being less reactive, may require more specialized catalytic systems to achieve high conversions. libretexts.org The reaction tolerates a broad range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. researchgate.net

Heteroaryl Halides: The coupling of this compound with heteroaryl halides is also a well-established transformation. nih.gov Challenges can arise from the potential for the heteroatom to coordinate to the palladium catalyst, which can lead to catalyst inhibition. organic-chemistry.org However, the use of appropriate ligands can mitigate these effects. For instance, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been shown to be effective in the coupling of challenging heterocyclic substrates. organic-chemistry.org The reaction has been successfully applied to a range of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 85-95 |

| 2-Chloropyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 70-80 |

| 3-Bromo-N-methylindole | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 51-95 nih.gov |

| 8-Bromocaffeine | Pd-CataCXiumA-G3 | TMSOK | DME | Good nih.gov |

Limitations of the Suzuki-Miyaura coupling involving this compound can include competitive protodeboronation, especially with highly labile heteroaryl boronic acids. nih.gov Additionally, sterically hindered substrates may exhibit lower reactivity.

The electronic nature of substituents on both the this compound and the aryl/heteroaryl halide can significantly impact the reaction rate and yield.

On the Aryl/Heteroaryl Halide: Electron-withdrawing groups on the halide partner generally accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups can slow down this step. researchgate.net For example, aryl bromides bearing electron-withdrawing groups such as nitro or nitrile moieties tend to react more readily than those with electron-releasing groups like methyl or methoxy. researchgate.net

On the Boronic Acid: While less commonly studied for this compound itself, the electronic properties of the boronic acid partner can influence the transmetallation step. In general, electron-rich boronic acids can facilitate transmetallation.

The transmetallation step in the Suzuki-Miyaura coupling is a crucial part of the catalytic cycle where the organic group is transferred from the boron atom to the palladium center. rsc.orgresearchgate.net The generally accepted mechanism involves the formation of a palladium-hydroxo complex in the presence of a base. This complex then reacts with the neutral boronic acid. researchgate.net

The catalytic cycle can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex (R-Pd-X).

Transmetallation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (R-Pd-R').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. libretexts.org

Recent studies have provided strong evidence that under certain conditions, particularly in the absence of water, transmetallation can occur directly from a boronate complex to the palladium center. researchgate.net The specific pathway is thought to depend on the reaction conditions, including the nature of the base and solvent. researchgate.net

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction offers a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination and etherification. A key advantage of the Chan-Lam coupling is that it can often be carried out at room temperature and in the presence of air. wikipedia.orgalfa-chemistry.com

This compound can be employed in Chan-Lam couplings to synthesize N-aryl and O-aryl derivatives of the 8-chloroquinoline (B1195068) scaffold. The reaction typically uses a copper(II) salt, such as copper(II) acetate (B1210297), as the catalyst. organic-chemistry.org

The proposed mechanism involves the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. organic-chemistry.org

Table 2: Potential Chan-Lam Coupling Reactions with this compound

| Nucleophile | Copper Source | Base | Solvent | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | N-Aryl Amine |

| Phenol | Cu(OAc)₂ | Et₃N | Toluene | O-Aryl Ether |

| Imidazole | Cu(OTf)₂ | K₂CO₃ | DMF | N-Aryl Heterocycle |

| Benzamide | CuCl₂ | Cs₂CO₃ | Dioxane | N-Aryl Amide |

The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including amines, amides, imides, ureas, carbamates, sulfonamides, and phenols. organic-chemistry.org

Suzuki-Miyaura Coupling with Various Organic Electrophiles

Other Metal-Catalyzed Transformations

While palladium and copper are the most common metals used in conjunction with this compound, other transition metals can also catalyze transformations involving this compound. These reactions expand the synthetic utility of this versatile building block.

Recent research has explored the use of other late transition metals such as iron, cobalt, and rhodium in cross-coupling reactions with boronic acids. rsc.orgacs.org For instance, cobalt-catalyzed Suzuki-Miyaura type couplings have been developed, offering a more earth-abundant and potentially more cost-effective alternative to palladium. acs.org

Furthermore, the chloro-substituent on the quinoline (B57606) ring of this compound can itself participate in cross-coupling reactions, such as Heck or Sonogashira couplings, under appropriate conditions. This dual reactivity allows for sequential or one-pot multi-component reactions to build highly complex molecules. nih.gov

Homocoupling Reactions for Symmetrical Biaryl Synthesis

The homocoupling of arylboronic acids is a direct and efficient method for the synthesis of symmetrical biaryl compounds, which are significant structural motifs in functional materials, agrochemicals, and pharmaceuticals. researchgate.net While often considered a side reaction in cross-coupling processes like the Suzuki-Miyaura reaction, the homocoupling of boronic acids can be optimized to become the main synthetic route. researchgate.netmdpi.com For a substrate like this compound, this reaction would yield the symmetrical 4,4'-bi(8-chloroquinoline).

Various transition metals, particularly palladium and copper, are known to catalyze this transformation effectively. researchgate.netmdpi.com Copper(I)-exchanged zeolites (CuI-USY) have been demonstrated as efficient and reusable heterogeneous catalysts for the homocoupling of aryl boronic acids under mild conditions. mdpi.com The reaction is typically performed in a warm solvent like methanol (B129727) and proceeds without the need for additional additives, showcasing good functional group tolerance. mdpi.com Palladium-based catalysts are also widely employed, often developed to facilitate the homocoupling of aryl boronic acids with high efficiency. researchgate.net

The general conditions for such reactions involve the boronic acid, a metal catalyst, and often an oxidant, as the reaction mechanism can involve oxidative coupling. The reaction proceeds with the formation of a new aryl-aryl bond between two molecules of the starting boronic acid.

Table 1: Representative Conditions for Homocoupling of Arylboronic Acids

| Catalyst System | Solvent | Temperature | Additives | Typical Yields | Reference |

| CuI-USY | Methanol | Warm | None | Good to High | mdpi.com |

| Palladium Complexes | Various | Various | Base/Oxidant | Moderate to High | researchgate.net |

| Silver/Gold/Rhodium | Various | Various | Various | Variable | researchgate.net |

The synthesis of symmetrical biaryls from this compound provides a direct pathway to novel ligands and materials incorporating the 8-chloroquinoline scaffold.

Petasis-Type Reactions and Multicomponent Cyclizations

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org This reaction is highly valued in medicinal chemistry and combinatorial synthesis due to its operational simplicity and the wide availability of starting materials. organic-chemistry.org

The scope of the Petasis reaction is broad, accommodating a variety of organoboronic acids, including heteroarylboronic acids. organic-chemistry.org this compound can serve as the boronic acid component, reacting with an amine and a carbonyl compound (often an aldehyde or α-keto acid) to form complex quinoline-containing amino acid or amine derivatives. organic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid. organic-chemistry.org

A key feature of the Petasis reaction is its ability to proceed under mild conditions, often at room temperature in solvents like dichloromethane (B109758) or ethanol, and its tolerance for a wide range of functional groups. wikipedia.orgorganic-chemistry.org When chiral amines or α-hydroxy aldehydes are used, the reaction can exhibit a high degree of stereocontrol, yielding single diastereomers of the products. wikipedia.orgresearchgate.net

Table 2: Components and Products of a General Petasis Reaction

| Boronic Acid Component | Amine Component | Carbonyl Component | Product Type |

| This compound | Primary or Secondary Amines | Aldehydes (e.g., paraformaldehyde) | Substituted Amines |

| This compound | Amino Acids | Glyoxylic Acid | Unnatural α-Amino Acids |

| This compound | Chiral Amines | α-Hydroxy Aldehydes | Diastereomerically enriched β-Amino Alcohols |

This methodology allows for the straightforward incorporation of the (8-chloroquinolin-4-yl) moiety into complex, biologically relevant scaffolds through multicomponent cyclization strategies, leading to novel heterocyclic systems. organic-chemistry.org

Non-Metal Catalyzed Reactions

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals to reduce cost and toxicity. Non-metal catalyzed reactions of boronic acids represent a greener and more sustainable approach in organic synthesis.

Oxidative Hydroxylation to Phenol Derivatives

The conversion of arylboronic acids to the corresponding phenols is a synthetically important transformation. While traditionally achieved using strong oxidants or metal catalysts, several non-metal catalyzed methods have been developed. nih.gov These methods are particularly attractive for their mild conditions and broad functional group tolerance. nih.govresearchgate.net The oxidative hydroxylation of this compound would yield 8-chloroquinolin-4-ol, a key intermediate in the synthesis of various biologically active compounds.

One prominent non-metal catalyzed approach involves the use of N-oxides as mild oxidizing agents. nih.gov This reaction is typically fast, often completing within minutes at room temperature in an open flask, and is compatible with sensitive functional groups like aldehydes and sulfides. nih.gov Both aryl- and heteroarylboronic acids are suitable substrates for this transformation. nih.gov

Another innovative and environmentally friendly method is the visible-light-induced aerobic oxidative hydroxylation. acs.orgnih.gov This reaction uses air as the oxidant and proceeds without any catalyst or additives, with the solvent (such as THF) acting as an electron donor upon photoactivation. acs.orgnih.gov This protocol provides a green pathway to a wide variety of phenols. acs.org

Table 3: Non-Metal Catalyzed Oxidative Hydroxylation of Arylboronic Acids

| Method | Oxidant | Conditions | Key Features | Reference |

| N-Oxide Mediation | N-Oxides | Room Temperature, Open Flask | Fast, Broad Functional Group Tolerance | nih.gov |

| Photocatalysis | Air (O₂) | Visible Light (e.g., blue LEDs), THF | Catalyst-free, Additive-free, Green | acs.orgnih.gov |

| Peroxodisulfate | (NH₄)₂S₂O₈ | Metal-, Ligand-, Base-free | Inexpensive, "Green" Oxidizer | researchgate.net |

These methods offer practical and sustainable alternatives for the synthesis of quinolinol derivatives from this compound.

Reactions Involving Boronate Complexes (e.g., fluoride (B91410) activation)

The reactivity of boronic acids can be significantly modulated through the formation of boronate complexes. The addition of a Lewis base, such as a fluoride ion, to the boron center forms an anionic, tetracoordinate "ate" complex. nih.gov This complexation increases the nucleophilicity of the organic group attached to the boron, enabling transformations that are not typical for the free boronic acid.

Fluoride activation is a well-established strategy in organoboron chemistry. The strong bond formed between boron and fluoride (B-F bond energy is ~646 kJ mol⁻¹) can facilitate reactions by altering the electronic properties of the boronic acid. nih.gov For instance, fluoride has been found to protect boronic acids from decomposition in certain copper(I)-mediated reactions. nih.gov

More strategically, the formation of a boronate complex with fluoride can switch the reactivity of the boronic acid. For example, arylboronic acids, upon activation with fluoride, can act as efficient surrogates for hydroxide (B78521) ions in aryne-induced three-component coupling reactions. nih.gov In this context, the B-F "ate" complex displays a unique nucleophilic paradigm. nih.gov

Furthermore, fluoride activation is crucial in the context of fluorination reactions. The reaction of boronic acids with electrophilic fluorinating agents can be influenced by the formation of boronate complexes. organic-chemistry.org Copper-mediated radiofluorination of arylboronic acids with K¹⁸F represents a significant advancement in PET imaging, and this method is compatible with heteroarylboronic acids. acs.org

Table 4: Examples of Fluoride-Mediated Reactions of Boronic Acids

| Reaction Type | Role of Fluoride | Substrate Scope | Application | Reference |

| Copper-Mediated Click Reaction | Protection of Boronic Acid | Alkyne and Azide functionalized boronic acids | Synthesis of Boronic Acid Conjugates | nih.gov |

| Aryne-Induced Coupling | Activation as Hydroxide Surrogate | Arylboronic acids, cyclic sulfides, fluoro-azaarenes | Synthesis of Hydroxylated Compounds | nih.gov |

| Radiofluorination | Reactant (as K¹⁸F) | Aryl- and Heteroarylboronic acids | Synthesis of ¹⁸F-labeled PET Tracers | acs.org |

| Electrophilic Fluorination | Complexation to facilitate substitution | Arylboronic acids | Synthesis of Aryl Fluorides | organic-chemistry.org |

For this compound, these fluoride-mediated strategies open up novel reaction pathways, enabling its use in advanced applications such as the synthesis of radiolabeled imaging agents or as a precursor in complex multicomponent reactions.

Applications in Organic Synthesis and Catalysis

(8-Chloroquinolin-4-yl)boronic acid as a Versatile Building Block

The reactivity of the boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions, establishes this compound as a key intermediate for the synthesis of highly functionalized molecules.

The primary application of this compound is in the construction of polysubstituted quinolines via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and reliable method for forming new carbon-carbon bonds. The boronic acid at the C4 position of the quinoline (B57606) ring can be coupled with a wide range of organic halides (aryl, heteroaryl, vinyl, or alkyl halides) or pseudohalides under palladium catalysis. This allows for the precise introduction of diverse substituents onto the quinoline scaffold, which is a common strategy in the development of new pharmaceutical agents and functional materials. The 8-chloro substituent remains intact during these transformations, providing an additional site for further functionalization or serving to modulate the electronic properties of the final molecule. The synthesis of heteroaromatic boronic acids can sometimes be challenging, but their utility in Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

This interactive table showcases examples of coupling partners that can be reacted with this compound to generate diverse poly-substituted quinolines.

| Coupling Partner (Ar-X) | Palladium Catalyst | Base | Resulting Product | Potential Application Area |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | 8-Chloro-4-(4-methoxyphenyl)quinoline | Medicinal Chemistry |

| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 8-Chloro-4-(pyridin-2-yl)quinoline | Ligand Synthesis |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 8-Chloro-4-(4-nitrophenyl)quinoline | Materials Science |

| Vinyl-Br | Pd(PPh₃)₄ | Na₂CO₃ | 8-Chloro-4-vinylquinoline | Polymer Chemistry |

Beyond simple substitution, this compound is a strategic precursor for the construction of complex, fused polycyclic and heterocyclic systems. rsc.org Fused tetracyclic systems containing a quinoline nucleus are a significant class of bioactive natural products and pharmaceuticals. rsc.org The synthesis of such structures often involves multi-step sequences where the boronic acid plays a key role. For instance, a substituent introduced at the C4-position via a Suzuki coupling can be designed to possess a functional group that subsequently participates in an intramolecular cyclization or annulation reaction, leading to the formation of a new ring fused to the quinoline core.

Strategies such as intramolecular oxidative cyclodehydrogenation, iodine-catalyzed cyclization, or tandem electrophilic borylation can be employed to build these elaborate architectures. rsc.orgmdpi.com The incorporation of a three-coordinate boron atom into a π-extended system can significantly alter the electronic distribution, stabilizing the LUMO and impacting optoelectronic properties. mdpi.com While specific examples starting directly from this compound are specialized, the general methodologies for creating boron-doped polycyclic aromatic hydrocarbons (PAHs) and other fused systems are well-established, positioning this compound as a valuable starting material for such endeavors. mdpi.comnih.govresearchgate.net

Development of Novel Catalytic Systems

The unique structure of this compound, featuring both a Lewis acidic boron center and a Lewis basic nitrogen atom, allows it to participate in catalysis in two distinct modes: as a catalyst itself or as a ligand for a metal catalyst.

Arylboronic acids can function as organocatalysts, a field known as Boronic Acid Catalysis (BAC). This type of catalysis often involves the activation of hydroxyl-containing compounds like alcohols, diols, or carboxylic acids. In the case of this compound, the potential exists for bifunctional or polyfunctional catalysis, where the quinoline nitrogen atom acts in concert with the boronic acid moiety. acs.orgacs.org Mechanistic studies have shown that organoboron catalysts can act as both Lewis acids and hydrogen-bond donors. nih.govrsc.org This dual role allows the boronic acid to activate a substrate (e.g., an aldehyde) while the nearby nitrogen atom helps to organize the transition state or activate the other reactant, leading to enhanced reactivity and selectivity. Such cooperative catalysis has been demonstrated in reactions like the alkylation of quinolines to functionalized tetrahydroquinolines. nih.govrsc.orgresearchgate.net

The structural arrangement of this compound makes it a candidate for use as a bidentate ligand in transition metal catalysis. The nitrogen atom of the quinoline ring and one of the oxygen atoms of the boronic acid group can coordinate simultaneously to a metal center, such as palladium, forming a stable five- or six-membered chelate ring. mdpi.com This [N,O]-bidentate chelation can stabilize the catalytic species, modulate its electronic properties, and influence the stereochemical outcome of a reaction. The use of unprotected boronic acid is often vital for this interaction. mdpi.com While palladium catalysis is typically associated with using boronic acids as reagents, employing them as ligands is an emerging area. nih.govnih.gov Such a ligand could find application in various palladium-catalyzed processes, potentially offering unique reactivity compared to traditional phosphine (B1218219) or N-heterocyclic carbene ligands.

Table 2: Potential Catalytic Applications as a Bidentate Ligand

This table outlines hypothetical catalytic systems where this compound could serve as a specialized ligand.

| Metal Center | Proposed Ligand-Metal Complex | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | This compound-Pd(II) | Heck Coupling | Chelation could enhance catalyst stability and influence regioselectivity. |

| Copper (Cu) | This compound-Cu(I) | Chan-Lam Coupling | The ligand could facilitate the coupling of amines/phenols with boronic acids. |

| Rhodium (Rh) | This compound-Rh(I) | Hydroformylation | The electronic properties of the ligand could tune the linear-to-branched aldehyde ratio. |

| Gold (Au) | This compound-Au(I) | Alkyne Hydration | The bifunctional nature could assist in the activation of both the alkyne and water. |

Precursors for Advanced Materials

The rigid, planar, and electron-deficient nature of the quinoline ring system makes it an attractive component for advanced organic materials, particularly in the field of optoelectronics. nih.gov this compound serves as a key building block for synthesizing these materials, with the boronic acid group acting as a convenient reactive handle for polymerization or incorporation into larger conjugated systems.

Quinoline-based materials are widely investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their favorable electron-transporting properties and high thermal stability. researchgate.netuconn.edursc.org Boron-based materials, in particular, are gaining attention as emitters that can achieve high color purity. frontiersin.org By using this compound in polymerization reactions, such as Suzuki polycondensation, conjugated polymers incorporating the quinoline unit can be synthesized. These polymers are candidates for the emissive or electron-transport layers in OLED devices. beilstein-journals.org Furthermore, the compound can be used to create discrete, boron-doped polycyclic aromatic hydrocarbons (PAHs) which are explored for applications in organic electronics like thin-film transistors and solar cells. mdpi.com The presence of the chloro- and boronic acid groups offers multiple pathways for creating complex, functional materials with tailored photophysical and electronic properties.

Fluorescent Emitters and Optoelectronic Materials

The inherent fluorescence of the quinoline ring system, coupled with the electronic-modifying properties of the boronic acid and chloro substituents, suggests that this compound holds promise as a building block for novel fluorescent emitters and optoelectronic materials. While direct studies on this specific compound are limited, the behavior of analogous quinoline-based boronic acids provides significant insights into its potential.

Quinoline derivatives are well-known for their photophysical properties, and the introduction of a boronic acid group can modulate these properties in response to specific analytes. For instance, 8-quinolineboronic acid has been reported as a fluorescent probe for carbohydrates, exhibiting a substantial increase in fluorescence intensity upon binding. nih.gov This sensing mechanism relies on the interaction between the boronic acid moiety and the diol groups of the carbohydrates. It is plausible that this compound could exhibit similar sensory capabilities, with the 8-chloro substituent potentially fine-tuning the emission wavelengths and sensitivity of the probe.

In the broader context of optoelectronics, boron-containing π-conjugated systems are emerging as a significant class of organic materials. rsc.org The incorporation of boron and nitrogen atoms into aromatic frameworks can significantly influence their electronic and optical properties. rsc.org These materials are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The structure of this compound, which contains a boron-nitrogen isoelectronic relationship within the quinoline ring, aligns with the design principles for such advanced materials. rsc.org The chloro- and borono- substitution can further modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for the performance of optoelectronic devices.

Table 1: Properties of Related Quinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| 8-Chloroquinoline (B1195068) | C₉H₆ClN | 163.60 | Parent scaffold |

| 8-Quinolineboronic acid | C₉H₈BNO₂ | 172.98 | Fluorescent probe capability nih.gov |

Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Boronic acids are valuable building blocks in this field due to their ability to form robust and directional hydrogen bonds.

The boronic acid group, -B(OH)₂, can self-associate to form dimeric or trimeric structures through hydrogen bonding between the hydroxyl groups. Furthermore, it can act as a hydrogen bond donor to interact with various acceptor groups present in other molecules, leading to the formation of co-crystals.

The quinoline moiety in this compound also plays a crucial role in directing supramolecular assembly. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions. Research on 8-quinolineboronic acid has revealed its capacity for self-assembly in the solid state through a unique intermolecular B-N bond, further stabilized by boronic anhydride (B1165640) formation, π-π stacking, and hydrogen bonding. nih.gov This directional bonding leads to the formation of well-defined supramolecular structures. nih.gov

The presence of the chlorine atom at the 8-position can introduce additional non-covalent interactions, such as halogen bonding, which can be exploited to control the crystal packing. Studies on other chloroquinoline derivatives have demonstrated the role of N—H⋯N and C—H⋯π interactions in the formation of extended supramolecular architectures. researchgate.net The interplay of these various intermolecular forces—hydrogen bonding from the boronic acid, B-N interactions, π-π stacking from the quinoline core, and potential halogen bonding from the chlorine atom—makes this compound a versatile component for the rational design of complex solid-state structures with potentially interesting material properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Chloroquinoline |

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive (8-Chloroquinolin-4-yl)boronic acid Derivatives

The synthesis of this compound derivatives often involves strategic chemical modifications to enhance their biological activity and selectivity. A key approach is the palladium-catalyzed borylation of chloroquinolines with bis(pinacolato)diboron (B136004) (B₂pin₂), which allows for the introduction of the boronic acid group at the C-4 position of the quinoline (B57606) ring. nih.gov This method has proven to be efficient and scalable, facilitating the generation of a diverse library of borylated quinolines. nih.gov

Further functionalization of the quinoline scaffold is a common strategy to create novel derivatives. For instance, multicomponent reactions like the Povarov/Doebner-type reaction have been employed to synthesize complex pyrazolo[4,3-f]quinoline-based compounds containing a boronic acid moiety. nih.govnih.gov These synthetic strategies enable the exploration of structure-activity relationships by introducing various substituents onto the core structure. The versatility of the boronic acid group also allows for its conversion into other valuable functionalities, such as trifluoroborate salts and oxaborols, expanding the chemical space for drug discovery. nih.gov

The general synthetic approach often begins with a substituted chloroquinoline, which then undergoes borylation. The resulting boronic acid or its ester can then be modified through various organic reactions, including Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents. nih.govchemrxiv.org This modular approach is crucial for fine-tuning the pharmacological properties of the final compounds.

Structure-Activity Relationship (SAR) Studies of Functionalized Compounds

Structure-activity relationship (SAR) studies are pivotal in optimizing the potency and selectivity of this compound derivatives. These studies involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

For instance, in the development of dual CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the "magic methylation" approach was utilized. nih.govnih.gov This involved the strategic placement of a methyl group, which was found to tune the selectivity of the compounds towards different CLK isoforms. Specifically, the C1 methylated analog HSD1791 lost its inhibitory activity against CLK4, unlike its unmethylated counterpart, HSD1400. nih.govnih.gov

SAR studies on HIPK2 inhibitors derived from the this compound scaffold have also been conducted. By modifying the substituents on the quinoline ring, researchers aim to improve the affinity and solubility of these inhibitors. nih.gov The electronic properties and lipophilicity of the substituents on the anilide ring of quinoline derivatives have been shown to influence their antiviral activity, with electron-withdrawing groups generally enhancing potency. nih.gov

The position and nature of substituents on the quinoline ring play a crucial role in determining the biological activity. For example, in a series of dipeptidyl peptidase IV (DPPIV) inhibitors containing prolineboronic acid, the stereochemistry at the P1 position was critical for activity, with the (R)-stereoisomer being required. nih.gov The P2 position, however, could tolerate a variety of L-amino acids, but not D-amino acids or α,α-disubstituted amino acids. nih.gov

Exploration of Potential Biological Activities through In Vitro Assays

In vitro assays are essential for screening and characterizing the biological activities of newly synthesized this compound derivatives. These assays provide valuable information on their potential therapeutic applications.

Derivatives of this compound have shown significant promise as anti-cancer agents. For example, pyrazolo[4,3-f]quinoline-based compounds containing a boronic acid have been identified as potent dual inhibitors of CLK and ROCK, kinases that are key to cancer cell growth and migration. nih.govnih.gov The lead compounds, HSD1400 and HSD1791, demonstrated potent inhibition of renal cancer and leukemia cell growth. nih.govnih.gov

Mechanistic studies have revealed that these compounds can induce DNA damage, as evidenced by the upregulation of phosphorylated H2AX (p-H2AX). nih.govnih.gov Furthermore, they have been shown to cause cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. nih.govnih.gov Specifically, these compounds can promote G2/M arrest in cancer cell lines like HCT116 and Caki-1. nih.govnih.gov The inhibition of the cyclin D/Rb oncogenic pathway has also been implicated in their mode of action. nih.govnih.gov

Another mechanism of anti-cancer activity for some boronic acid derivatives is the inhibition of the proteasome. nih.gov For instance, the boronic chalcone (B49325) derivative AM114 was found to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis. nih.gov

The quinoline scaffold is known for its antimicrobial properties, and derivatives of this compound are no exception. These compounds have been evaluated for their activity against a range of bacterial and fungal pathogens.

Several 8-hydroxyquinoline (B1678124) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like Penicillin G. nih.gov The introduction of different substituents on the quinoline ring can significantly impact the antibacterial spectrum and potency. nih.gov For instance, certain halogenated and piperidino-substituted derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

In terms of antifungal activity, chloro-substituted quinoline derivatives have been investigated. For example, 7-chloro-4-arylhydrazonequinolines have exhibited activity against various oral fungi, including Candida albicans. researchgate.net The boronic acid moiety itself can contribute to antimicrobial effects, as seen in various organoboron compounds. researchgate.net

A significant area of research for this compound derivatives is their ability to inhibit various enzymes implicated in disease.

CLK/ROCK Inhibitors: As previously mentioned, pyrazolo[4,3-f]quinoline-based boronic acid compounds have been identified as potent dual inhibitors of CLK and ROCK kinases, which are attractive targets in oncology. nih.govnih.govresearchgate.net Compounds like HSD1400 and HSD1791 inhibit CLK1, CLK2, and ROCK2 at nanomolar concentrations. nih.govnih.gov

HIPK2 Inhibitors: Homeodomain-interacting protein kinase 2 (HIPK2) is a key regulator in kidney fibrosis, making it a promising therapeutic target. nih.gov Researchers have designed and synthesized novel boron-based scaffolds, including this compound derivatives, as potential first-in-class HIPK2 inhibitors. nih.govnih.gov These compounds aim to address the low solubility and affinity of existing HIPK2 inhibitors. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibitors: These enzymes are important targets in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.govrsc.orgresearchgate.netnih.gov While specific studies on this compound itself as a cholinesterase inhibitor are not prominent, the broader class of quinoline and boronic acid derivatives has been explored for this activity. For example, certain isoindolin-1,3-dione-based acetohydrazides and carbacylamidophosphates have shown inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

Urease Inhibitors: Urease is an enzyme that plays a role in infections by certain bacteria, such as Helicobacter pylori. nih.govrsc.org Phenylboronic acids, a related class of compounds, have been reported as urease inhibitors. nih.gov This suggests that the boronic acid moiety in the title compound could potentially confer urease inhibitory activity.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. researchgate.netnih.govresearchgate.net Various heterocyclic compounds have been investigated as tyrosinase inhibitors. While direct studies on this compound are limited, the general class of quinoline derivatives has been explored in this context.

The quinoline core is a well-established pharmacophore in antiviral drug discovery. nih.gov Recent studies have highlighted the potential of quinoline derivatives, including those with a boronic acid functional group, as antiviral agents.

Derivatives of 8-hydroxyquinoline have shown in vitro activity against dengue virus. nih.gov More recently, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.govrsc.org These findings underscore the potential of the quinoline scaffold in the development of broad-spectrum antiviral agents.

Furthermore, boronic acid-containing diarylpyrimidine derivatives have been designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.bemdpi.com The boronic acid group in these compounds can form multiple hydrogen bonds within the enzyme's binding pocket, contributing to their potent antiviral activity. kuleuven.be

Interactive Data Tables

Table 1: Bioactive this compound Derivatives and their Activities

| Compound ID | Derivative Type | Target(s) | Key Findings | Reference(s) |

| HSD1400 | Pyrazolo[4,3-f]quinoline boronic acid | CLK1, CLK2, CLK4, ROCK2 | Potent dual inhibitor, induces DNA damage and cell cycle arrest in cancer cells. | nih.gov, nih.gov |

| HSD1791 | C1-methylated pyrazolo[4,3-f]quinoline boronic acid | CLK1, CLK2, ROCK2 | Selective for CLK1/2 over CLK4, potent anti-cancer activity. | nih.gov, nih.gov |

| BT173 | Quinoline-derived scaffold | HIPK2 | Proof-of-concept HIPK2 inhibitor, but with low solubility and affinity. | nih.gov |

| AM114 | Boronic chalcone derivative | 20S Proteasome | Potent growth inhibitory activity, induces apoptosis. | nih.gov |

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking studies are pivotal in elucidating the potential binding modes of this compound with various biological targets. These computational methods predict the conformation of the molecule within a protein's active site and estimate the strength of the interaction.

The quinoline ring system, a core component of this compound, is a well-established pharmacophore. Docking studies on related quinoline derivatives have revealed key interactions that are likely preserved with this compound. For instance, the quinoline core often engages in hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature that can be critical for anchoring the ligand to its target. nih.govnih.gov

The boronic acid group is of particular interest due to its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. biorxiv.org This covalent interaction can lead to potent and sustained inhibition. Computational studies on boronic acid derivatives have demonstrated that the boron atom can transition from a trigonal planar (sp2) to a tetrahedral (sp3) state upon binding to a catalytic residue, forming a stable boronate complex. biorxiv.org Molecular dynamics (MD) simulations are often employed to assess the stability of these docked complexes over time, ensuring that the predicted interactions, especially crucial hydrogen bonds, remain stable within the dynamic environment of the protein. nih.govnih.gov

In the case of this compound, docking studies would typically model the covalent interaction with a key active site nucleophile. The analysis would focus on:

Binding Affinity: Calculated as a docking score (e.g., in kcal/mol), which estimates the free energy of binding.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking with the chloroquinoline core.

Covalent Bond Geometry: The precise geometry of the bond formed between the boron atom and the target residue.

A unique structural feature of quinoline boronic acids is their potential for self-assembly through intermolecular B-N bonds, which has been observed in related compounds like 8-quinolineboronic acid. nih.gov This property could influence its binding behavior and is an important consideration in molecular modeling.

Table 1: Potential Molecular Interactions of this compound based on Docking Studies of Analogous Compounds

| Molecular Moiety | Type of Interaction | Potential Interacting Residues | Reference |

| Quinoline Ring | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Leucine, Valine | nih.gov |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Glutamine, Asparagine | nih.govnih.gov |

| 8-Chloro Group | Halogen Bonding/Hydrophobic | Electron-rich atoms, hydrophobic pockets | N/A |

| Boronic Acid | Reversible Covalent Bonding | Serine, Threonine | biorxiv.org |

| Boronic Acid OH | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine | biorxiv.org |

Pharmacophore Development and Lead Optimization

Pharmacophore modeling is a cornerstone of lead optimization, identifying the essential three-dimensional arrangement of chemical features required for biological activity. For this compound and its derivatives, a pharmacophore model would typically be generated based on a set of structurally related compounds with known activities against a specific target. nih.gov

A hypothetical pharmacophore model for an inhibitor derived from this scaffold might include:

A hydrogen bond acceptor feature (the quinoline nitrogen).

A hydrophobic/aromatic feature (the quinoline ring system).

A covalent-binding feature (the boronic acid).

An additional hydrophobic or halogen bond donor feature (the 8-chloro substituent).

This model serves as a 3D query to screen virtual libraries for new compounds with diverse core structures but the same essential features, potentially leading to novel chemical series. nih.gov

Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov Starting with this compound as a lead, medicinal chemists can employ structure-based design and quantitative structure-activity relationship (QSAR) models to guide modifications. mdpi.comnih.gov

Strategies for the optimization of leads based on this scaffold could include:

Modification of the Quinoline Core: Introducing substituents at other positions to enhance binding affinity or modulate physicochemical properties like solubility and metabolic stability. mdpi.com

Bioisosteric Replacement: Replacing the boronic acid with other warheads that can form covalent bonds, or with non-covalent groups to fine-tune activity and reduce potential off-target effects.

Exploiting the 4-Position: The boronic acid at the 4-position of the quinoline provides a vector for growth. Extending from this position with linkers to other functional groups can allow the molecule to pick up additional interactions within a target's binding site. nih.gov

Computational tools play a vital role in this process by predicting the impact of these chemical modifications on binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before undertaking synthetic efforts. nih.gov This in silico approach accelerates the design-make-test-analyze cycle, making the path to a viable drug candidate more efficient. nih.gov

Advanced Spectroscopic and Structural Characterization of 8 Chloroquinolin 4 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering deep insight into the molecular framework in solution. researchgate.netresearchgate.netjchps.com For (8-Chloroquinolin-4-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides an unambiguous confirmation of its structure.

The structural identity of this compound is definitively established through NMR. The ¹H NMR spectrum reveals the specific arrangement of protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these aromatic protons are distinct and allow for the assignment of each hydrogen atom. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton, with the carbon atom directly bonded to the boron atom showing a characteristic chemical shift.

A particularly informative nucleus for this compound is ¹¹B. nsf.gov ¹¹B NMR spectroscopy is highly sensitive to the coordination environment of the boron atom. nih.gov In its trigonal planar sp² hybridized state, the boronic acid exhibits a characteristic chemical shift. This shift changes significantly if the boron atom becomes tetracoordinate (sp³ hybridized), for instance, through interaction with a solvent or by forming a boronate ester. nsf.govnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Correlations |

| ¹H | 7.5 - 9.0 | Signals corresponding to protons on the quinoline ring; coupling constants reveal ortho, meta, and para relationships. |

| ¹³C | 120 - 150 | Resonances for the nine carbon atoms of the chloroquinoline core. The carbon attached to boron (C4) will be uniquely shifted. |

| ¹¹B | 28 - 34 | A single, broad resonance characteristic of a trigonal planar arylboronic acid. |

Note: Predicted values are based on general knowledge of quinoline and arylboronic acid systems. Actual values may vary depending on the solvent and concentration.

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to correlate the ¹H and ¹³C signals, confirming the connectivity of the entire molecular structure. researchgate.net

To investigate reaction mechanisms involving this compound, isotopic labeling is a powerful strategy. nih.gov By selectively incorporating isotopes like ¹³C or ¹⁵N into the quinoline ring, or using ¹⁰B instead of the more abundant ¹¹B, specific atoms can be tracked throughout a chemical transformation. For example, ¹⁵N labeling of the quinoline nitrogen would allow for precise monitoring of its involvement in reactions or intermolecular interactions via ¹H-¹⁵N correlation experiments.

Advanced NMR techniques can probe dynamic processes. For instance, studying the exchange rates between the boronic acid and its corresponding boronate ester in the presence of diols can provide thermodynamic and kinetic data about its binding properties. nih.gov These studies are crucial for understanding its behavior in applications like Suzuki-Miyaura cross-coupling reactions or as a chemical sensor.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through its fragmentation patterns. rsc.org Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecular ion can be readily observed, confirming the compound's elemental composition with high accuracy. ncsu.edu

Under collision-induced dissociation (CID) conditions (MS/MS), the molecule fragments in a predictable manner. Key fragmentation pathways for boronic acids include the loss of water (H₂O) and the thermally induced dehydration and trimerization to form a boroxine. nih.gov For this compound, characteristic fragmentation would also involve the cleavage of the C-B bond and subsequent fragmentation of the stable chloroquinoline ring.

Table 2: Predicted ESI-MS and Fragmentation Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 208.03 | Protonated molecular ion |

| [M+Na]⁺ | 230.01 | Sodium adduct |

| [M-H₂O+H]⁺ | 190.02 | Loss of water from the protonated molecule |

| [C₉H₆ClN]⁺ | 163.02 | Fragment corresponding to the 8-chloroquinoline (B1195068) cation after loss of the boronic acid group |

Note: m/z values are based on monoisotopic masses. The predicted data for the related isomer (8-chloroquinolin-3-yl)boronic acid shows adducts such as [M+H]⁺ at 208.03311 and [M+Na]⁺ at 230.01505. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state and the nature of intermolecular interactions that dictate the crystal packing. nih.gov

In the crystalline state, molecules of this compound are expected to engage in a network of non-covalent interactions.

Hydrogen Bonding: The primary and most significant interaction is hydrogen bonding between the hydroxyl groups of the boronic acid moieties. Typically, arylboronic acids form centrosymmetric dimers where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. These dimers can then be further linked into extended chains or sheets. wiley-vch.deresearchgate.net

π-π Stacking: The planar aromatic quinoline rings are prone to π-π stacking interactions. nih.gov These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stability of the crystal lattice. The chloro-substituent can influence the geometry of this stacking.

Intramolecular B-N Interaction: A key structural feature to investigate in this specific molecule is the potential for an intramolecular dative bond between the quinoline nitrogen atom and the boron atom. While common in 8-substituted quinoline boronic acids, the substitution at the 4-position makes this a through-space interaction that would depend heavily on the solid-state conformation. If present, this interaction would lead to a tetracoordinate boron center and significantly alter the geometry around it.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netmdpi.com Each functional group within this compound has characteristic vibrational frequencies, creating a unique spectroscopic "fingerprint."

The IR and Raman spectra of quinoline derivatives have been studied extensively. nih.gov Key vibrational modes for this compound would include:

O-H Stretching: A broad band in the IR spectrum, typically in the 3200-3400 cm⁻¹ region, corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C and C=N Stretching: The quinoline ring vibrations give rise to a series of sharp bands between 1400 and 1650 cm⁻¹.

B-O Stretching: A strong band in the IR spectrum, usually found around 1350 cm⁻¹, is characteristic of the B-O single bond.

C-Cl Stretching: A strong band in the lower frequency region (typically 600-800 cm⁻¹) can be assigned to the C-Cl stretching vibration.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the B-O bonds, which may be weak in the IR spectrum. youtube.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a complete vibrational assignment of the fundamental modes. nih.gov

UV-Vis Spectroscopy for Electronic Properties and Photophysical Studies

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of the transitions originating from the quinoline ring system, influenced by the chloro and boronic acid substituents.

The quinoline core, an aromatic heterocycle, exhibits characteristic π-π* transitions. These transitions are typically observed in the UV region. The presence of a chlorine atom at the 8-position and a boronic acid group at the 4-position will modulate the energy of these transitions. The chlorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, can cause a small bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted quinoline. The boronic acid group, a known Lewis acid, can also influence the electronic distribution within the quinoline ring.

Expected UV-Vis Absorption Characteristics:

Based on data for similar quinoline derivatives, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit absorption bands characteristic of the quinoline scaffold. For instance, unsubstituted quinoline in a non-polar solvent shows absorption maxima around 275 nm and 310 nm. The introduction of substituents can lead to shifts in these maxima.

Photophysical Studies:

Photophysical studies investigate the fate of a molecule after it absorbs light, including processes like fluorescence and phosphorescence. Quinoline itself is weakly fluorescent. The introduction of a chlorine atom can potentially enhance intersystem crossing, a process that populates the triplet state and may lead to phosphorescence while quenching fluorescence. Conversely, the boronic acid group's interaction with the quinoline nitrogen could alter the energy levels of the excited states and influence the fluorescence quantum yield.

It is important to note that the photophysical properties, including fluorescence emission wavelength and quantum yield, would be highly dependent on the solvent environment due to potential specific interactions and solvent polarity effects.

Hypothetical UV-Vis Data in Different Solvents:

Without experimental data, we can create a hypothetical table to illustrate the expected trends based on studies of analogous compounds. The solvatochromic effects (shifts in absorption maxima with solvent polarity) can provide insights into the nature of the electronic transitions.

| Solvent | Dielectric Constant (ε) | Expected λmax 1 (nm) | Expected λmax 2 (nm) |

| Hexane (B92381) | 1.88 | ~278 | ~312 |

| Dichloromethane (B109758) | 8.93 | ~280 | ~315 |

| Ethanol | 24.55 | ~282 | ~318 |

| Water | 80.1 | ~285 | ~320 |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the searched literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar organic compounds. For this compound, a C18 or C8 stationary phase would likely be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The retention of the compound would be influenced by the pH of the mobile phase due to the acidic nature of the boronic acid group (pKa typically around 8-9) and the basicity of the quinoline nitrogen. At a pH below the pKa of the boronic acid and the pKa of the quinolinium ion, the compound would be more retained on a reversed-phase column.

Typical HPLC Parameters for Boronic Acids:

The following table provides a general set of starting conditions for the HPLC analysis of aromatic boronic acids, which could be adapted for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

This table represents a general method and would require optimization for the specific compound.

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of fractions during purification. For this compound, silica (B1680970) gel plates are commonly used as the stationary phase.

A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the mobile phase. The polarity of the eluent mixture would be adjusted to achieve an appropriate retention factor (Rf) value, ideally between 0.3 and 0.7.

Visualization on TLC: